molecular formula C25H25N3O B11982151 3-(9H-carbazol-9-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide

3-(9H-carbazol-9-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide

Katalognummer: B11982151
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: KLJJHYLUAJOFAY-YZSQISJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide typically involves a multi-step process:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazide Formation: The next step involves the introduction of the hydrazide group. This can be done by reacting the carbazole derivative with hydrazine or its derivatives under controlled conditions.

    Condensation Reaction: The final step is the condensation of the hydrazide with an aldehyde or ketone to form the desired compound. This reaction is typically carried out in the presence of a catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide has several scientific research applications:

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial activities.

    Materials Science: Employed in the development of novel materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide depends on its application:

    In Organic Electronics: The compound acts as an electron donor or acceptor, facilitating charge transport and light emission.

    In Medicinal Chemistry: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary depending on the target disease or condition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide is unique due to its specific structural features, which confer distinct electronic and chemical properties. Its combination of a carbazole moiety with a hydrazide group makes it versatile for various applications, particularly in fields requiring specific electronic characteristics.

Eigenschaften

Molekularformel

C25H25N3O

Molekulargewicht

383.5 g/mol

IUPAC-Name

3-carbazol-9-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C25H25N3O/c1-18(2)20-13-11-19(12-14-20)17-26-27-25(29)15-16-28-23-9-5-3-7-21(23)22-8-4-6-10-24(22)28/h3-14,17-18H,15-16H2,1-2H3,(H,27,29)/b26-17+

InChI-Schlüssel

KLJJHYLUAJOFAY-YZSQISJMSA-N

Isomerische SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.